molecular formula C17H27NO5S2 B7832467 (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832467
M. Wt: 389.5 g/mol
InChI Key: DXHFWRGYMDZIGA-IRXDYDNUSA-N
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Description

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a synthetic organic compound that belongs to the class of sulfonyl amines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride and a base.

    Amination: The amine group can be introduced through nucleophilic substitution reactions.

    Attachment of the Isopropoxypropyl Group: This step may involve etherification reactions using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ether groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Amines and Ethers: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used in research to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its reactivity.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine and ether groups can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Amines: Compounds with similar sulfonyl and amine groups.

    Tetrahydrothiophenes: Compounds with similar ring structures.

Uniqueness

    Structural Features: The combination of the sulfonyl, amine, and ether groups in a single molecule.

    Reactivity: The compound’s ability to undergo diverse chemical reactions.

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxo-N-(3-propan-2-yloxypropyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S2/c1-13(2)23-10-4-9-18-16-11-24(19,20)12-17(16)25(21,22)15-7-5-14(3)6-8-15/h5-8,13,16-18H,4,9-12H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFWRGYMDZIGA-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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